molecular formula C20H20N2O4 B11360567 5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360567
M. Wt: 352.4 g/mol
InChI Key: SWDNXWVFNFWSPN-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Substitution Reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and phenols.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine, such as 4-methoxybenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both ethoxy and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-3-25-17-10-6-15(7-11-17)19-12-18(22-26-19)20(23)21-13-14-4-8-16(24-2)9-5-14/h4-12H,3,13H2,1-2H3,(H,21,23)

InChI Key

SWDNXWVFNFWSPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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